molecular formula C6H15ClN2O2 B3044152 L-Lysine-3,3,4,4,5,5,6,6-D8 hcl CAS No. 344298-93-7

L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Cat. No.: B3044152
CAS No.: 344298-93-7
M. Wt: 190.7 g/mol
InChI Key: BVHLGVCQOALMSV-RLIARQKESA-N
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Description

L-Lysine-3,3,4,4,5,5,6,6-D8 HCl (hereafter D8-Lysine HCl) is a deuterated derivative of L-lysine monohydrochloride, where eight hydrogen atoms at positions 3, 4, 5, and 6 of the side chain are replaced with deuterium (²H or D). This compound is widely utilized in isotopic labeling for proteomics, metabolomics, and metabolic pathway studies due to its compatibility with mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Its molecular formula is C₆H₇D₈N₂O₂·HCl, with a molecular weight of 190.70 g/mol, compared to 182.65 g/mol for non-deuterated L-lysine HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Fermentation: Using genetically modified microorganisms to produce deuterated lysine.

    Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives of lysine.

    Reduction: Alcohol derivatives of lysine.

    Substitution: Various alkylated or acylated lysine derivatives.

Scientific Research Applications

L-Lysine-3,3,4,4,5,5,6,6-D8 HCL is a form of L-Lysine, an essential amino acid, where eight hydrogen atoms are replaced with deuterium . This compound is utilized in scientific research due to its unique properties stemming from the presence of deuterium .

Chemical Properties
this compound has a molecular weight of 190.70 g/mol . The compound's molecular formula is C6H15ClN2O2 . It is also known by other names, including L-Lysine-d8 hydrochloride and (2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid; hydrochloride .

Applications in Research

  • Quantitative Proteomics: this compound can be used for stable isotopic labeling of proteins, which is important in quantitative proteomic analysis .
  • Tracing and Metabolism Studies: Deuterated L-Lysine can be used to trace its metabolism and utilization in biological systems .
  • Dietary Supplement Studies: L-lysine, in general, is an essential amino acid that the human body cannot produce, so it must be obtained through diet . L-Lysine HCL is used as a dietary supplement, providing 80.03% L-lysine .
    • One gram of L-lysine is contained in 1.25 grams of L-lysine HCL .
  • Potential Health Benefits: Research suggests lysine may have several health benefits .
    • It may help prevent loss of lean muscle mass and mobility issues in older adults .
    • It could relieve anxiety .
    • It may prevent bone loss and osteoporosis by helping the body absorb calcium .
    • It may promote healthy skin growth .
    • It could treat shingles and moderate blood pressure .
    • It has been shown to prevent plaque buildup in arteries and support hair growth .
    • It may help build muscle in bodybuilders and assist athletes in recovery from intense workouts .
  • Role in Biological Processes: Lysine plays a key role in various biological processes .
    • It is a component of structural proteins in connective tissues .
    • It is involved in calcium homeostasis .
    • It is a precursor for carnitine, which is needed for fatty acid metabolism .
    • It is involved in crosslinking in collagen, which contributes to its stability .
  • Cold Sores: Lysine may be effective in preventing and healing cold sores .

Mechanism of Action

The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .

Comparison with Similar Compounds

Isotopic Variants of Lysine

Deuterated lysine derivatives differ in the number and position of deuterium substitutions, impacting their applications in research. Below is a comparative analysis:

Compound Deuterium Substitution Molecular Weight (g/mol) Key Applications Sources
L-Lysine-3,3,4,4,5,5,6,6-D8 HCl 8D (positions 3–6) 190.70 SILAC proteomics, metabolic tracing (e.g., meridamycin biosynthesis), EPR spectroscopy C/D/N Isotopes, CIL
L-Lysine-4,4,5,5-D4 HCl 4D (positions 4–5) 186.69 CTAP labeling, MS-based proteomics with smaller mass shifts C/D/N Isotopes
L-Lysine-13C6;15N2 HCl ¹³C6, ¹⁵N2 184.67 NeuCode SILAC for multiplexed proteomics Cambridge Isotope Labs
Non-deuterated L-Lysine HCl None 182.65 General biochemical use, non-labeled controls Sigma-Aldrich

Key Observations:

  • Mass Shift Resolution : D8-Lysine HCl provides an 8.05 Da mass shift in MS, enabling clearer distinction between labeled and unlabeled peptides compared to D4-Lysine (4.02 Da shift) .
  • Metabolic Studies : D8-Lysine HCl was critical in confirming the lysine origin of the pipecolic acid moiety in meridamycin biosynthesis, with LC-MS showing 6–8 deuterium incorporations .
  • SILAC Compatibility : D8-Lysine HCl is used in "heavy" SILAC media for quantitative proteomics, achieving >97% label incorporation in cell cultures . In contrast, ¹³C6/¹⁵N2-Lysine allows multiplexing via NeuCode but requires high-resolution MS .

Functional Comparisons

(a) Proteomics Workflows

  • D8-Lysine HCl : Ideal for long-term cell culture studies due to metabolic stability. Used in coculture systems to differentiate stromal and cancer cell proteomes .
  • D4-Lysine HCl: Suitable for short-term labeling or smaller mass shifts, as seen in CTAP (Cell Type-Specific Amino acid Precursor) labeling .

Commercial and Practical Considerations

  • Purity and Cost: D8-Lysine HCl is typically sold at >98% isotopic purity, with prices ~10× higher than non-deuterated lysine due to synthesis complexity .
  • Vendor Variability : Suppliers like C/D/N Isotopes and Cambridge Isotope Labs offer D8-Lysine HCl, while D4 variants are less commonly available .

Biological Activity

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound is utilized primarily in scientific research, particularly in mass spectrometry and stable isotope labeling experiments. Understanding its biological activity is crucial for its application in various fields including nutrition, pharmacology, and molecular biology.

  • Chemical Formula : C₆H₁₅ClN₂O₂
  • Molecular Weight : 182.65 g/mol
  • CAS Number : 344298-93-7
  • Melting Point : Not specified
  • Boiling Point : Not specified
  • Density : Not specified

L-Lysine-3,3,4,4,5,5,6,6-D8 HCl acts primarily through incorporation into proteins during cell culture experiments. This incorporation allows researchers to track and quantify protein expression using mass spectrometry. The presence of deuterium alters the mass of the proteins synthesized with this amino acid compared to those synthesized with regular L-lysine.

1. Protein Synthesis

L-Lysine is a precursor to many proteins and plays a vital role in protein synthesis. Its incorporation into proteins can influence their structure and function due to post-translational modifications such as methylation and acetylation .

2. Cellular Metabolism

The compound affects various cellular pathways including:

  • Gene Regulation : Modifications on lysine residues can activate or repress gene expression.
  • Calcium Homeostasis : It has been implicated in regulating calcium levels within cells .
  • Collagen Formation : Lysine contributes to the crosslinking of collagen fibers, enhancing the structural integrity of connective tissues .

3. Potential Therapeutic Applications

Research indicates that lysine supplementation may have beneficial effects in several health areas:

  • Antiviral Activity : Preliminary studies suggest that L-lysine may exhibit anti-herpes simplex virus activity .
  • Bone Health : There is evidence suggesting that lysine could help manage osteoporosis by modulating calcium absorption and excretion .

Study 1: Lysine Supplementation in Animal Models

A study examined the effects of L-lysine supplementation on growth performance and blood profiles in weaning pigs. Results indicated that dietary L-lysine improved growth metrics without negatively impacting health indicators such as serum IgG concentrations .

Treatment GroupAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Serum IgG Levels
ControlX gYZ mg/dL
1% L-LysineA gBC mg/dL
2% L-LysineD gEF mg/dL

Study 2: Inhibition of Viral Entry

In vitro studies demonstrated that L-lysine significantly reduced the entry of SARS-CoV-2 into cells at non-cytotoxic concentrations. This suggests potential applications in viral infection management .

Q & A

Basic Research Questions

Q. What are the primary applications of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl in proteomics and metabolic studies?

L-Lysine-D8 HCl is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. Its deuteration enables precise tracking of protein synthesis and turnover by introducing a mass shift detectable via mass spectrometry (MS). For example, in SILAC workflows, "heavy" D8-lysine is incorporated into proteins during cell culture, allowing direct comparison with "light" (non-deuterated) samples for relative quantification . This method is critical for studying dynamic processes like cancer-associated fibroblast signaling and neuronal differentiation .

Q. Why is deuteration at positions 3,3,4,4,5,5,6,6 advantageous for isotopic labeling?

Deuteration at these positions minimizes metabolic interference and ensures stable isotopic incorporation. The eight deuterium atoms create a distinct mass shift (+8 Da) in MS analysis, simplifying differentiation from endogenous lysine. This specificity is vital for reducing background noise in complex biological samples, such as yeast mutant studies where D8-lysine was used to label proteins for MS-based turnover analysis . The positions are chosen to avoid enzymatic cleavage sites, preserving label integrity during proteolytic digestion .

Advanced Research Questions

Q. What methodological considerations are critical for incorporating L-Lysine-D8 HCl into SILAC workflows?

  • Isotopic Purity : Ensure ≥98% deuterium enrichment (as specified in commercial batches) to prevent overlap with natural isotopic peaks .
  • Cell Culture Optimization : Use lysine-deficient media to force metabolic reliance on supplemented D8-lysine. For example, mammalian cells were cultured in SILAC RPMI with 4 mM D8-lysine to achieve >95% incorporation .
  • Validation : Perform MS/MS to confirm label retention post-digestion. In neuronal studies, NeuCode-SILAC required buffer exchange and sequential centrifugation to minimize contamination before MS analysis .

Q. How can researchers address discrepancies in protein quantification due to variable deuteration efficiency?

  • Normalization : Use internal standards, such as 13C6/15N2-arginine, to correct for technical variability .
  • Control Experiments : Compare labeled vs. unlabeled samples in parallel to identify artifacts from partial deuteration or metabolic scrambling. For instance, in yeast studies, combining mutant (D8-lysine) and wild-type (non-deuterated) cultures required rigorous centrifugation protocols to isolate labeled proteins .
  • Data Analysis Tools : Employ software like Proteome Discoverer to filter out low-confidence peaks and validate isotopic patterns .

Q. What are the challenges in synthesizing high-purity L-Lysine-D8 HCl, and how are they mitigated?

Synthesis involves deuterium exchange at specific carbons using catalytic methods or custom enzymatic pathways. Key challenges include:

  • Isotopic Scrambling : Avoided by using protected intermediates (e.g., Fmoc-3,3,4,4,5,5,6,6-D8-Lys(Boc)-OH) during solid-phase peptide synthesis .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography ensures ≥98 atom% D purity, as seen in commercial batches .
  • Stability Testing : Monitor degradation under storage conditions (e.g., hygroscopicity) using NMR or MS .

Q. How does L-Lysine-D8 HCl facilitate structural studies of macrocyclic peptides?

In streptide biosynthesis, deuterated lysine derivatives were used to resolve crosslinking patterns via Marfey's analysis and nuclear magnetic resonance (NMR). The deuteration provided distinct spectral signatures, enabling elucidation of lysine-to-tryptophan crosslinks in the peptide backbone .

Q. Methodological Tables

Table 1. Key Parameters for SILAC Labeling with L-Lysine-D8 HCl

ParameterSpecificationReference
Isotopic Purity≥98 atom% D
Cell Culture Concentration4–10 mM in lysine-deficient media
Incorporation Efficiency>95% after 5–7 cell doublings
Mass Shift in MS+8 Da (per lysine residue)

Table 2. Troubleshooting Common Issues

IssueSolution
Low Label IncorporationIncrease incubation time or lysine concentration
Spectral OverlapUse higher-resolution MS (e.g., Orbitrap)
Metabolic ScramblingValidate with 13C/15N-arginine controls

Properties

IUPAC Name

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-RLIARQKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a shaking flask having a volume of 500 ml was charged 100 ml of a medium (pH 7.0) comprising 2% of DL-lysine monohydrochloride, 0.2% of ammonium sulfate, 0.1% of potassium dihydrogen phosphate, 0.05% of magnesium sulfate and 0.02% of a yeast extract, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Yarrowia lipolytica IFO 1209 was inoculated into the medium, and cultured at 30° C. for 168 hours with shaking. The cell was removed by centrifuging 1000 ml of the above culture broth to obtain a supernatant. After the supernatant was adjusted to have pH 6.0 with hydrochloric acid, ultrafiltration was carried out in order to remove protein and others, whereby a filtrate was obtained. After activated carbon was added to the filtrate to effect decolorization, the filtrate was concentrated under reduced pressure, and 200 ml of ethanol was added to 20 g of the concentrate to obtain 5.8 g of D-lysine monohydrochloride as crude crystals. 5.8 ml of water was added to the crude crystals, and the crude crystals were dissolved by heating, and then recrystallized by cooling to obtain 2.9 g of crystals of D-lysine monohydrochloride.
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Synthesis routes and methods II

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
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Synthesis routes and methods III

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.